molecular formula C10H14O2 B14705446 1-Acetylspiro[2.5]octan-4-one CAS No. 22228-22-4

1-Acetylspiro[2.5]octan-4-one

Katalognummer: B14705446
CAS-Nummer: 22228-22-4
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: OYAAWIZXJBJMCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetylspiro[25]octan-4-one is a unique organic compound characterized by its spirocyclic structure The spiro[25]octane framework consists of a bicyclic system where two rings share a single atom, creating a distinctive three-dimensional shape

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetylspiro[2.5]octan-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a ketone with a suitable cyclizing agent can yield the desired spirocyclic structure. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetylspiro[2.5]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Acetylspiro[2.5]octan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Acetylspiro[2.5]octan-4-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-Oxaspiro[2.5]octan-4-one: Shares a similar spirocyclic structure but differs in functional groups.

    2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one: Another spirocyclic compound with different substituents.

Uniqueness: 1-Acetylspiro[2.5]octan-4-one is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it valuable in targeted synthetic applications and research.

Eigenschaften

CAS-Nummer

22228-22-4

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

2-acetylspiro[2.5]octan-8-one

InChI

InChI=1S/C10H14O2/c1-7(11)8-6-10(8)5-3-2-4-9(10)12/h8H,2-6H2,1H3

InChI-Schlüssel

OYAAWIZXJBJMCR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CC12CCCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.